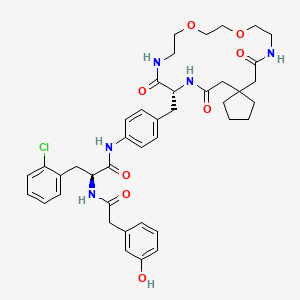

IL-17 modulator 9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C41H50ClN5O8 |

|---|---|

Molecular Weight |

776.3 g/mol |

IUPAC Name |

(2S)-3-(2-chlorophenyl)-2-[[2-(3-hydroxyphenyl)acetyl]amino]-N-[4-[[(19R)-7,18,21-trioxo-11,14-dioxa-8,17,20-triazaspiro[4.17]docosan-19-yl]methyl]phenyl]propanamide |

InChI |

InChI=1S/C41H50ClN5O8/c42-33-9-2-1-7-30(33)25-35(46-36(49)24-29-6-5-8-32(48)22-29)40(53)45-31-12-10-28(11-13-31)23-34-39(52)44-17-19-55-21-20-54-18-16-43-37(50)26-41(14-3-4-15-41)27-38(51)47-34/h1-2,5-13,22,34-35,48H,3-4,14-21,23-27H2,(H,43,50)(H,44,52)(H,45,53)(H,46,49)(H,47,51)/t34-,35+/m1/s1 |

InChI Key |

QKPWJYZAVFZQCZ-GPOMZPHUSA-N |

Isomeric SMILES |

C1CCC2(C1)CC(=O)NCCOCCOCCNC(=O)[C@H](NC(=O)C2)CC3=CC=C(C=C3)NC(=O)[C@H](CC4=CC=CC=C4Cl)NC(=O)CC5=CC(=CC=C5)O |

Canonical SMILES |

C1CCC2(C1)CC(=O)NCCOCCOCCNC(=O)C(NC(=O)C2)CC3=CC=C(C=C3)NC(=O)C(CC4=CC=CC=C4Cl)NC(=O)CC5=CC(=CC=C5)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IL-17 Modulators

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of interleukin-17 (IL-17) modulators. It delves into the core of the IL-17 signaling pathway, details the molecular interactions of various therapeutic agents, and presents quantitative data and experimental protocols to support further research and development in this field.

The IL-17 Signaling Pathway: A Central Driver of Inflammation

Interleukin-17 is a family of pro-inflammatory cytokines, with IL-17A and IL-17F being the most well-characterized members involved in the pathogenesis of numerous autoimmune and inflammatory diseases.[1] These cytokines are predominantly produced by T helper 17 (Th17) cells and other immune cells.[2] The binding of IL-17A, IL-17F, or the IL-17A/F heterodimer to the IL-17 receptor complex initiates a signaling cascade that drives the expression of various pro-inflammatory molecules.

The IL-17 receptor is a heterodimeric complex composed of the IL-17RA and IL-17RC subunits.[3] Upon ligand binding, a conformational change in the receptor complex leads to the recruitment of the adaptor protein, Nuclear Factor-kappa B Activator 1 (ACT1).[3] ACT1, in turn, recruits and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[3] This leads to the activation of downstream signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. The culmination of this cascade is the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8/IL-8), and matrix metalloproteinases, which collectively contribute to tissue inflammation and damage.

Mechanisms of Action of IL-17 Modulators

IL-17 modulators are a class of therapeutic agents, primarily monoclonal antibodies, designed to inhibit the IL-17 signaling pathway at different points. These can be broadly categorized into two groups: those that target the IL-17A ligand and those that target the IL-17 receptor A (IL-17RA). A newer generation of modulators also targets both IL-17A and IL-17F.

IL-17A Antagonists

Secukinumab and Ixekizumab are humanized monoclonal antibodies that specifically bind to and neutralize the IL-17A cytokine. By binding to IL-17A, these drugs prevent its interaction with the IL-17RA/RC receptor complex, thereby inhibiting the downstream inflammatory cascade.

IL-17A and IL-17F Antagonist

Bimekizumab is a humanized monoclonal antibody that dually inhibits both IL-17A and IL-17F. This dual specificity is thought to provide a more comprehensive blockade of the IL-17 pathway, as both cytokines contribute to inflammation.

IL-17 Receptor A (IL-17RA) Antagonist

Brodalumab is a fully human monoclonal antibody that targets the IL-17RA subunit of the receptor complex. By binding to IL-17RA, brodalumab blocks the signaling of multiple IL-17 family members that utilize this receptor subunit, including IL-17A, IL-17F, IL-17C, and IL-17E.

Quantitative Data for IL-17 Modulators

The efficacy and potency of IL-17 modulators can be quantified through various metrics, including binding affinity (Kd), inhibitory concentration (IC50), and clinical outcome measures such as the Psoriasis Area and Severity Index (PASI) and the Assessment of SpondyloArthritis international Society (ASAS) response criteria.

| Modulator | Target(s) | Binding Affinity (Kd) | Inhibitory Concentration (IC90/IC50) |

| Secukinumab | IL-17A | ~100-200 pM | IC90: 956.2 ng/mL (for IL-17A induced IL-6 release) |

| Ixekizumab | IL-17A | <3 pM | IC90: 2.2 ng/mL (for IL-17A induced IL-6 release) |

| Brodalumab | IL-17RA | High Affinity | IC50: 0.03 µg/mL (for IL-17A induced IL-6 release in human fibroblasts) |

| Bimekizumab | IL-17A, IL-17F | IL-17A: 3.2 pM, IL-17F: 23 pM | IL-17A: 2.5 ng/mL, IL-17A/F: 179.2 ng/mL (IC90 for IL-6 release) |

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Surface Plasmon Resonance is a label-free technique used to measure the binding kinetics and affinity of biomolecular interactions in real-time.

Detailed Methodology:

-

Immobilization of Ligand:

-

A CM5 sensor chip is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Recombinant human IL-17A (ligand) is diluted in 10 mM sodium acetate, pH 4.5, and injected over the activated surface to achieve the desired immobilization level.

-

The surface is then deactivated with an injection of 1 M ethanolamine-HCl, pH 8.5.

-

-

Binding Analysis:

-

The IL-17 modulator (analyte) is prepared in a series of concentrations in HBS-EP+ buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).

-

Each concentration is injected over the ligand-immobilized surface for a defined association time, followed by a dissociation phase where only running buffer flows over the surface.

-

-

Regeneration:

-

After each binding cycle, the sensor surface is regenerated using a short pulse of a low pH solution (e.g., 10 mM glycine-HCl, pH 1.5) to remove the bound analyte.

-

-

Data Analysis:

-

The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a 1:1 Langmuir binding model. The equilibrium dissociation constant (Kd) is calculated as kd/ka.

-

IL-17 Induced Cytokine Release Assay

This in vitro cell-based assay measures the ability of an IL-17 modulator to inhibit the production of pro-inflammatory cytokines, such as IL-6 and IL-8, from target cells.

Detailed Methodology:

-

Cell Culture:

-

Human dermal fibroblasts are seeded in 96-well plates and cultured until they reach confluence.

-

-

Treatment:

-

The cells are pre-incubated with serial dilutions of the IL-17 modulator (e.g., secukinumab, ixekizumab, bimekizumab, or brodalumab) for 1 hour.

-

Recombinant human IL-17A (or a combination of IL-17A and IL-17F for bimekizumab) is then added to the wells to stimulate cytokine production. A control group with no modulator is included.

-

-

Incubation and Sample Collection:

-

The plates are incubated for 24-48 hours to allow for cytokine secretion.

-

The cell culture supernatants are then collected.

-

-

Cytokine Quantification:

-

The concentration of IL-6 or IL-8 in the supernatants is measured using a commercially available ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

The percentage of inhibition of cytokine release is calculated for each concentration of the modulator.

-

The IC50 value, the concentration of the modulator that causes 50% inhibition, is determined by fitting the data to a dose-response curve.

-

Imiquimod-Induced Psoriasis Mouse Model

This in vivo model is widely used to evaluate the efficacy of anti-psoriatic therapies, including IL-17 modulators.

Detailed Methodology:

-

Induction of Psoriasis-like Lesions:

-

A daily topical dose of imiquimod cream (5%) is applied to the shaved back and/or ear of mice for 5-7 consecutive days.

-

-

Treatment Administration:

-

The IL-17 modulator or a vehicle control is administered to the mice, typically via subcutaneous or intraperitoneal injection, starting either before or after the induction of inflammation.

-

-

Clinical Scoring (PASI):

-

The severity of the skin inflammation is assessed daily using a modified Psoriasis Area and Severity Index (PASI) score. This involves scoring the erythema (redness), scaling, and induration (thickness) of the skin on a scale of 0 to 4 for each parameter.

-

-

Endpoint Analysis:

-

At the end of the study, skin and spleen samples are collected.

-

Histological analysis of the skin is performed to assess epidermal thickness and immune cell infiltration.

-

The expression of pro-inflammatory cytokines and chemokines in the skin can be quantified by qPCR or ELISA.

-

Conclusion

The development of IL-17 modulators represents a significant advancement in the treatment of a range of inflammatory and autoimmune diseases. A thorough understanding of the IL-17 signaling pathway and the specific mechanisms by which these drugs exert their effects is crucial for the continued development of more effective and targeted therapies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further unravel the complexities of IL-17-mediated diseases and to innovate the next generation of therapeutics.

References

The Discovery and Synthesis of Novel IL-17 Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-17 (IL-17) has emerged as a pivotal cytokine in the pathogenesis of numerous autoimmune and inflammatory diseases. Its central role in driving inflammatory responses has made the IL-17 signaling pathway a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery and synthesis of novel IL-17 modulators, with a focus on small molecules, peptides, and macrocycles. It details the intricate IL-17 signaling cascade, outlines robust experimental protocols for modulator screening and evaluation, and presents a comparative analysis of the quantitative data for various classes of IL-17 inhibitors. Furthermore, this guide offers insights into the synthetic strategies employed to generate these promising therapeutic candidates.

The IL-17 Signaling Pathway: A Key Inflammatory Axis

The Interleukin-17 (IL-17) family of cytokines, particularly IL-17A and IL-17F, are signature pro-inflammatory cytokines produced predominantly by T helper 17 (Th17) cells.[1][2] These cytokines play a crucial role in host defense against extracellular pathogens; however, their dysregulation is a key driver of pathology in a multitude of autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[3][4]

IL-17A and IL-17F exert their biological effects by binding to a heterodimeric receptor complex composed of IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC).[1] This ligand-receptor interaction triggers a downstream signaling cascade, initiating with the recruitment of the adaptor protein, nuclear factor-κB activator 1 (Act1). Act1, in turn, associates with TNF receptor-associated factor 6 (TRAF6), leading to the activation of downstream kinases such as transforming growth factor-β-activated kinase 1 (TAK1). This cascade culminates in the activation of key transcription factors, most notably nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1). The activation of these transcription factors drives the expression of a plethora of pro-inflammatory genes, including cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CCL20), and matrix metalloproteinases, which collectively orchestrate the inflammatory response and tissue damage characteristic of IL-17-mediated diseases.

Discovery and Evaluation of IL-17 Modulators: An Experimental Workflow

The discovery of novel IL-17 modulators typically follows a multi-step workflow, beginning with high-throughput screening to identify initial hits, followed by a cascade of in vitro and in vivo assays to characterize their potency, selectivity, and efficacy.

Quantitative Data for IL-17 Modulators

A diverse range of molecules, from large monoclonal antibodies to small synthetic compounds, have been developed to modulate the IL-17 pathway. The following tables summarize key quantitative data for representative IL-17 modulators.

Table 1: Biological IL-17 Modulators

| Modulator | Target | Mechanism of Action | Approved Indications |

| Secukinumab | IL-17A | Neutralizing monoclonal antibody | Psoriasis, Psoriatic Arthritis, Ankylosing Spondylitis |

| Ixekizumab | IL-17A | Neutralizing monoclonal antibody | Psoriasis, Psoriatic Arthritis |

| Brodalumab | IL-17RA | Receptor-blocking monoclonal antibody | Psoriasis |

| Bimekizumab | IL-17A & IL-17F | Dual neutralizing monoclonal antibody | Psoriasis |

Table 2: Small Molecule, Peptide, and Macrocyclic IL-17 Modulators

| Compound Class | Example Compound | Target | Assay | Potency (IC₅₀/Kd) | Reference |

| Pyrrolidinedione | CBG060392 | IL-17RA | Chemokine Release | IC₅₀: 23.6 µM (CCL20), 45.3 µM (CXCL8) | |

| Quinazolinone | CBG040591 | IL-17RA | Chemokine Release | IC₅₀: 20.9 µM (CCL20), 26.7 µM (CXCL8) | |

| Imidazotriazine | Example 51 | IL-17 | HTRF | IC₅₀: < 0.4 µM | |

| Peptide | HAP (High Affinity Peptide) | IL-17A | SPR | Kd: ~4 nM | |

| Macrocycle | Compound 1 (Ensemble) | IL-17A | SPR | Kd: 0.66 µM | |

| Macrocycle | Compound 2 (Pfizer) | IL-17A | FRET | IC₅₀: < 35 nM | |

| Macrocycle | Compound 3 (Pfizer) | IL-17A | FRET | IC₅₀: < 35 nM | |

| Macrocycle | Compound 8 | IL-17A | SPR | Kd: 370 nM | |

| Macrocycle | Compound 10 | IL-17A | Cellular Assay | IC₅₀: 1.3 µM | |

| Oral Peptide | PN-881 | IL-17AA, AF, FF | Cellular Assay | IC₅₀: 0.13 nM (AA), 27 nM (AF), 14 nM (FF) |

Table 3: Physicochemical Properties of Selected Oral IL-17 Modulators

| Compound | Molecular Weight (Da) | cLogP | tPSA (Ų) | HBD | HBA | Reference |

| Macrocycle 3 | 682 | ~5 | ~140 | 4 | 6 | |

| LEO Pharma Candidate | - | - | - | - | - | pH-dependent solubility, F=7-23% in dogs |

| Thiazole-based inhibitor 11 | - | - | - | - | - | Good oral exposure in rats |

| Thiazole-based inhibitor 15 | - | - | - | - | - | Good oral exposure in rats |

Experimental Protocols

Synthesis of IL-17 Modulators

A common synthetic route to imidazotriazine-based IL-17 modulators involves a multi-step sequence, as described in patent literature. The core scaffold is typically constructed through the condensation of a substituted aminotriazine with an α-haloketone. Subsequent modifications at various positions of the imidazotriazine ring system allow for the exploration of structure-activity relationships (SAR).

-

Step 1: Synthesis of the Aminotriazine Intermediate: A substituted biguanide is reacted with an appropriate ester in the presence of a base (e.g., sodium ethoxide) to form the aminotriazine ring.

-

Step 2: Formation of the Imidazotriazine Core: The aminotriazine is then reacted with a functionalized α-haloketone in a suitable solvent (e.g., ethanol) to yield the bicyclic imidazotriazine core.

-

Step 3: Functionalization: The core structure can be further derivatized through standard organic reactions such as amide couplings, Suzuki cross-couplings, or nucleophilic aromatic substitutions to introduce various substituents and optimize biological activity. For instance, an amide coupling can be performed using a carboxylic acid, a coupling agent like HATU, and a base such as DIPEA in a solvent like DMF.

The synthesis of quinazolinone-based IL-17 modulators often starts from anthranilic acid derivatives.

-

Step 1: Formation of the Quinazolinone Ring: Anthranilic acid can be condensed with an acid amide (Niementowski synthesis) or with cyanide followed by hydrolysis and reaction with an amine (Griess synthesis) to form the quinazolinone core.

-

Step 2: Derivatization: Substituents can be introduced at various positions of the quinazolinone ring. For example, the nitrogen at position 3 can be alkylated or acylated, and the benzene ring can be functionalized through electrophilic aromatic substitution reactions.

Peptide inhibitors like the High Affinity Peptide (HAP) are typically synthesized using automated solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

-

Resin Preparation: A suitable resin (e.g., Rink amide resin) is used as the solid support.

-

Chain Elongation: The peptide chain is assembled in a stepwise manner by the sequential addition of Fmoc-protected amino acids. Each cycle consists of:

-

Fmoc deprotection using a base (e.g., piperidine in DMF).

-

Coupling of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA).

-

-

Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers like triisopropylsilane and water).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry and analytical HPLC.

The synthesis of macrocyclic IL-17 inhibitors often involves a key macrocyclization step.

-

Linear Precursor Synthesis: A linear precursor containing the necessary functional groups for cyclization is first synthesized, often using a combination of solution-phase and solid-phase chemistry.

-

Macrocyclization: The linear precursor is then cyclized under high-dilution conditions to favor intramolecular reaction over intermolecular polymerization. The cyclization reaction can be an amide bond formation, an etherification, or a carbon-carbon bond-forming reaction.

-

Purification and Characterization: The resulting macrocycle is purified by chromatography and characterized by NMR and mass spectrometry.

In Vitro Assays for Modulator Characterization

This assay quantifies the ability of a test compound to inhibit the binding of IL-17A to its receptor, IL-17RA.

-

Materials: 96-well high-binding plates, recombinant human IL-17RA, biotinylated recombinant human IL-17A, test compounds, streptavidin-HRP, chemiluminescent substrate, wash buffer (PBS with 0.05% Tween-20), assay buffer (e.g., PBS with 1% BSA).

-

Procedure:

-

Coat the 96-well plate with IL-17RA (e.g., 50 µL of 2 µg/mL in PBS) overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with 200 µL of assay buffer for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add serial dilutions of the test compound (e.g., 25 µL) to the wells, followed by the addition of biotinylated IL-17A (e.g., 25 µL at a pre-optimized concentration). Incubate for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add streptavidin-HRP (e.g., 50 µL of a 1:1000 dilution in assay buffer) and incubate for 1 hour at room temperature.

-

Wash the plate six times with wash buffer.

-

Add 50 µL of chemiluminescent substrate and immediately read the luminescence on a plate reader.

-

Calculate the percent inhibition and determine the IC₅₀ value.

-

This cell-based assay measures the ability of a compound to inhibit the downstream signaling of IL-17A by quantifying the production of a pro-inflammatory cytokine, such as IL-6 or CXCL8.

-

Materials: Human dermal fibroblasts (HDFs) or a relevant cell line (e.g., HaCaT keratinocytes), cell culture medium, 96-well cell culture plates, recombinant human IL-17A, test compounds, ELISA kit for the cytokine of interest (e.g., human IL-6 or CXCL8).

-

Procedure:

-

Seed HDFs into a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of the test compound for 1 hour.

-

Stimulate the cells with IL-17A (e.g., 10-50 ng/mL) for 24-48 hours.

-

Collect the cell culture supernatant.

-

Quantify the concentration of the secreted cytokine in the supernatant using a specific ELISA kit according to the manufacturer's protocol.

-

Calculate the percent inhibition and determine the IC₅₀ value.

-

This assay assesses the inhibition of the IL-17A-induced NF-κB signaling pathway.

-

Materials: A stable cell line co-transfected with an NF-κB-driven reporter gene (e.g., luciferase) and the IL-17 receptor (e.g., HEK-Blue™ IL-17 cells), cell culture medium, 96-well plates, recombinant human IL-17A, test compounds, luciferase assay reagent.

-

Procedure:

-

Seed the NF-κB reporter cells into a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with serial dilutions of the test compound for 1 hour.

-

Stimulate the cells with IL-17A (e.g., 10-50 ng/mL) for 6-24 hours.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition of NF-κB activation and determine the IC₅₀ value.

-

In Vivo Efficacy Model: Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice

This is a widely used animal model to evaluate the in vivo efficacy of anti-psoriatic compounds, including IL-17 modulators.

-

Animals: 8-10 week old female BALB/c or C57BL/6 mice.

-

Materials: Imiquimod 5% cream (Aldara™), vehicle control (e.g., vaseline), test compound formulation, calipers.

-

Procedure:

-

One day prior to the start of the experiment, shave the dorsal skin of the mice and apply a depilatory cream to remove any remaining hair.

-

For 5-7 consecutive days, topically apply a daily dose of imiquimod cream (e.g., 62.5 mg) to the shaved back and right ear.

-

Administer the test compound (e.g., orally, subcutaneously, or topically) at the desired dose and frequency, starting from day 0 or as a therapeutic intervention from a later time point.

-

Daily, monitor and score the severity of the skin inflammation on the back using a modified Psoriasis Area and Severity Index (PASI), evaluating erythema (redness), scaling, and induration (thickness) on a scale of 0 to 4 for each parameter.

-

Measure the ear thickness daily using a caliper.

-

At the end of the study, sacrifice the mice and collect skin and spleen samples for further analysis (e.g., histology, cytokine measurement).

-

Evaluate the efficacy of the test compound by comparing the PASI scores, ear thickness, and other relevant endpoints between the treated and vehicle control groups.

-

Conclusion

The modulation of the IL-17 signaling pathway represents a highly promising therapeutic strategy for a range of inflammatory and autoimmune diseases. While monoclonal antibodies targeting IL-17A or its receptor have demonstrated significant clinical success, the development of small molecule, peptide, and macrocyclic inhibitors offers the potential for oral administration, improved tissue penetration, and alternative treatment options. The discovery and optimization of these novel modulators rely on a robust and integrated workflow of synthetic chemistry, in vitro screening, and in vivo efficacy testing. The detailed experimental protocols and comparative quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals dedicated to advancing the next generation of IL-17-targeted therapies.

References

Unraveling the Structure-Activity Relationship of a Novel IL-17A Modulator Series

A deep dive into the chemical architecture, biological activity, and therapeutic potential of amino-acid anilide derivatives as potent inhibitors of the IL-17A/IL-17RA interaction.

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) for a promising series of small molecule interleukin-17A (IL-17A) modulators, as disclosed in the UCB Biopharma SRL patent WO2020127685A1. While a specific compound from this series has been marketed as "IL-17 modulator 9," this report will focus on the broader class of amino-acid anilides described in the patent, with a particular emphasis on the key structural features driving their potent inhibitory activity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Core Structure and Biological Activity

The investigated series of compounds are amino-acid anilides designed to disrupt the protein-protein interaction (PPI) between the pro-inflammatory cytokine IL-17A and its receptor, IL-17RA. The central scaffold of these modulators typically consists of an amino acid derivative linked to an anilide moiety, with various substituents explored to optimize potency and drug-like properties.

The biological activity of these compounds was primarily assessed using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measuring the inhibition of IL-17A-induced Interleukin-6 (IL-6) release in human dermal fibroblasts (HDFs). The potency is expressed as the pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50).

Structure-Activity Relationship Summary

The following table summarizes the structure-activity relationship for a selection of representative compounds from the patent, highlighting the impact of substitutions on the anilide ring, the amino acid side chain, and the N-acyl group on the inhibitory potency.

| Compound ID | R1 (Anilide Substituent) | R2 (Amino Acid Side Chain) | R3 (N-Acyl Group) | pIC50 (IL-6 Release Assay) |

| Example 1 | 4-Chloro | Benzyl | 2-(3-hydroxyphenyl)acetyl | 7.8 |

| Example 5 | 4-Fluoro | Benzyl | 2-(3-hydroxyphenyl)acetyl | 7.5 |

| Example 9 | 4-Trifluoromethyl | Benzyl | 2-(3-hydroxyphenyl)acetyl | 8.1 |

| Example 12 | 4-Chloro | 3-Chlorobenzyl | 2-(3-hydroxyphenyl)acetyl | 8.3 |

| Example 15 | 4-Chloro | Benzyl | 2-(4-hydroxyphenyl)acetyl | 7.6 |

| Example 21 | 4-Chloro | Benzyl | (S)-2-hydroxy-2-phenylacetyl | 8.5 |

Note: The compound referred to as "this compound" by some external sources is a representative example from this patent, likely corresponding to one of the more potent analogues such as Example 9, 12 or 21, based on its reported high activity. The provided chemical name "-(2-chlorophenyl)-2-[[2-(3-hydroxyphenyl)acetyl]amino]-N-[4-[[(19R)-7,18,21-trioxo-11,14-dioxa-8,17,20-triazaspiro[4.17]docosan-19-yl]methyl]phenyl]propanamide" appears to be a more complex derivative and its direct SAR data is not explicitly detailed in the primary patent document in a comparative table. The SAR table above is constructed based on the core amino-acid anilide scaffold.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the patent for the characterization of the IL-17A modulators.

IL-17A Induced IL-6 Release TR-FRET Assay

This assay quantifies the ability of the test compounds to inhibit the production of IL-6 in human dermal fibroblasts stimulated with IL-17A and TNF-α.

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Recombinant human IL-17A and TNF-α.

-

Test compounds dissolved in Dimethyl Sulfoxide (DMSO).

-

IL-6 detection kit (e.g., HTRF® IL-6 assay kit from Cisbio).

-

384-well, white, low-volume cell culture plates.

-

Plate reader capable of TR-FRET measurements.

Procedure:

-

Cell Seeding: HDFs are seeded into 384-well plates at a density of 10,000 cells/well in 40 µL of culture medium and incubated for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Addition: Test compounds are serially diluted in DMSO and then further diluted in culture medium. 10 µL of the diluted compound solution is added to the respective wells, resulting in a final DMSO concentration of 0.1%.

-

Stimulation: A mixture of IL-17A (final concentration 100 ng/mL) and TNF-α (final concentration 1 ng/mL) in culture medium is prepared. 10 µL of this stimulation mix is added to all wells except the negative control wells.

-

Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.

-

IL-6 Detection: The HTRF® IL-6 assay is performed according to the manufacturer's instructions. Briefly, the two-component antibody mix (anti-IL-6-d2 and anti-IL-6-Eu3+-cryptate) is added to each well.

-

Measurement: After a further incubation period as specified by the kit manufacturer (typically 2-4 hours), the plates are read on a TR-FRET-compatible plate reader. The fluorescence is measured at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis: The ratio of the fluorescence signals at the two wavelengths is calculated. The percentage of inhibition is determined relative to the positive (stimulated cells with DMSO) and negative (unstimulated cells with DMSO) controls. The pIC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Visualizations

The following diagrams illustrate the IL-17 signaling pathway and the experimental workflow of the TR-FRET assay.

Caption: IL-17A signaling pathway and the point of intervention for this compound.

Caption: Experimental workflow for the IL-17A induced IL-6 release TR-FRET assay.

An In-depth Technical Guide on the Target Binding Site of IL-17A Modulators

Disclaimer: No publicly available scientific literature or clinical data specifically references a molecule termed "IL-17 modulator 9." Therefore, this guide will focus on the well-characterized binding mechanisms of approved and clinically relevant IL-17A inhibitors, such as the monoclonal antibodies Secukinumab and Ixekizumab. The principles, experimental methodologies, and data presented here serve as a representative framework for understanding how a therapeutic modulator would target IL-17A.

Introduction to IL-17A and Its Role in Inflammation

Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine primarily produced by T helper 17 (Th17) cells, a subset of CD4+ T cells.[1][2] It plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2] IL-17A exerts its effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits, which is expressed on various cell types, including keratinocytes, fibroblasts, and endothelial cells.[3] This interaction triggers downstream signaling cascades, primarily through the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides that drive tissue inflammation and damage.

The therapeutic strategy for a multitude of inflammatory conditions involves the inhibition of the IL-17 signaling pathway. This can be achieved by either directly targeting the IL-17A cytokine or its receptor. Monoclonal antibodies that bind to IL-17A, such as secukinumab and ixekizumab, effectively neutralize the cytokine, preventing its interaction with the IL-17 receptor complex. Another approach, employed by the antibody brodalumab, involves blocking the IL-17RA subunit of the receptor, thereby inhibiting the signaling of multiple IL-17 family members, including IL-17A, IL-17F, and IL-17E (IL-25).

IL-17A Structure and Modulator Binding Sites

Human IL-17A is a homodimeric glycoprotein. The binding epitopes for therapeutic antibodies are conformational and located at the interface where IL-17A interacts with its receptor, IL-17RA. By binding to these critical regions, the antibodies sterically hinder the cytokine-receptor interaction, thus neutralizing IL-17A's biological activity.

Secukinumab Binding Epitope:

Secukinumab is a fully human IgG1/κ monoclonal antibody that selectively binds to and neutralizes IL-17A. Structural studies have revealed that the binding site of secukinumab on IL-17A largely overlaps with the IL-17RA binding surface. The epitope for secukinumab involves residues from both monomers of the IL-17A dimer.

Ixekizumab Binding Epitope:

Ixekizumab is a humanized IgG4 monoclonal antibody that also targets IL-17A. While its binding site also overlaps with the receptor-binding region, a significant portion of the ixekizumab epitope lies outside of this area. A key epitope region for ixekizumab has been identified as the amino acid sequence DGNVDYH within the IL-17A structure. Unlike secukinumab, ixekizumab primarily binds to one of the two monomers within the IL-17A dimer.

Quantitative Binding Data

The affinity and kinetics of the interaction between IL-17A modulators and IL-17A are critical parameters for their therapeutic efficacy. These are typically determined using techniques such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI).

| Modulator | Target | K D (Equilibrium Dissociation Constant) | k on (Association Rate Constant) | k off (Dissociation Rate Constant) | Measurement Technique |

| Ixekizumab | Human IL-17A | <3 pM | Not specified | Not specified | Surface Plasmon Resonance (SPR) |

| Ixekizumab | Human IL-17A/F Heterodimer | <3 pM | Not specified | Not specified | Surface Plasmon Resonance (SPR) |

| Secukinumab | Human IL-17A | Not specified | Not specified | Not specified | Not specified |

| Brodalumab | Human IL-17RA | High Affinity | Not specified | Not specified | Not specified |

Note: Specific kinetic constants (kon and koff) and the KD for Secukinumab are not consistently reported in the provided search results. The term "high affinity" is used for Brodalumab's binding to IL-17RA. Ixekizumab demonstrates a very high affinity for both human IL-17A homodimers and IL-17A/F heterodimers, with an equilibrium dissociation constant (KD) of less than 3 pM.

Experimental Protocols

The characterization of the binding site and kinetics of IL-17A modulators involves a series of sophisticated biophysical and structural biology techniques.

X-ray crystallography is the gold standard for determining the high-resolution three-dimensional structure of an antibody-antigen complex, providing precise details of the binding interface.

Detailed Methodology:

-

Protein Expression and Purification:

-

Recombinant human IL-17A is expressed in a suitable host system (e.g., mammalian cells like CHO, or insect cells).

-

The therapeutic antibody (or its Fab fragment) is also produced recombinantly. Fab fragments are often used for crystallization as they are less flexible than full-length antibodies.

-

Both the antigen (IL-17A) and the antibody fragment are purified to high homogeneity using chromatographic techniques such as affinity, ion-exchange, and size-exclusion chromatography.

-

-

Complex Formation and Purification:

-

The purified IL-17A and the antibody fragment are mixed in a specific molar ratio to form the complex.

-

The resulting complex is then purified from any unbound components, typically by size-exclusion chromatography.

-

-

Crystallization:

-

The purified complex is concentrated to an optimal level for crystallization.

-

High-throughput screening of various crystallization conditions (e.g., different precipitants, pH, temperature, and additives) is performed using techniques like hanging-drop or sitting-drop vapor diffusion.

-

Promising conditions are optimized to obtain well-diffracting crystals.

-

-

Data Collection and Structure Determination:

-

The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are recorded.

-

The diffraction data is processed to determine the electron density map of the complex.

-

A molecular model of the antibody-antigen complex is built into the electron density map and refined to yield a high-resolution structure. This allows for the precise identification of the amino acid residues involved in the interaction.

-

SPR and BLI are label-free optical techniques used to measure the real-time kinetics of biomolecular interactions.

Detailed Methodology (SPR Example):

-

Sensor Chip Preparation:

-

One of the interacting partners (the "ligand," e.g., the therapeutic antibody) is immobilized on the surface of a sensor chip.

-

The other partner (the "analyte," e.g., IL-17A) is prepared in a series of concentrations in a suitable running buffer.

-

-

Interaction Analysis:

-

The running buffer is flowed continuously over the sensor chip to establish a stable baseline.

-

The analyte (IL-17A) at different concentrations is injected and flows over the immobilized ligand (antibody). The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected in real-time. This is the "association phase."

-

After the injection of the analyte, the running buffer is flowed over the chip again, and the dissociation of the analyte from the ligand is monitored. This is the "dissociation phase."

-

-

Data Analysis:

-

The resulting sensorgrams (plots of response versus time) are fitted to various kinetic models (e.g., a 1:1 binding model) to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

-

Detailed Methodology (BLI Example):

-

Biosensor Preparation:

-

A biosensor tip is coated with one of the interacting molecules (e.g., biotinylated IL-17A can be loaded onto a streptavidin-coated biosensor).

-

-

Interaction Measurement:

-

The loaded biosensor is dipped into a solution containing the other interacting partner (e.g., the therapeutic antibody) at various concentrations to measure association.

-

The biosensor is then moved to a buffer-only solution to measure dissociation.

-

Changes in the interference pattern of light reflected from the biosensor surface are measured in real-time, which correlate with the binding of the molecules.

-

-

Data Analysis:

-

Similar to SPR, the data is analyzed to determine the kinetic parameters (kon, koff, and KD).

-

Signaling Pathways and Experimental Workflows

The binding of IL-17A to its receptor complex initiates a signaling cascade that is crucial for its pro-inflammatory effects.

Caption: IL-17A signaling pathway and point of inhibition by a modulator.

The process of identifying and characterizing the binding site of a novel IL-17A modulator follows a logical progression of experiments.

Caption: Workflow for IL-17A modulator binding site characterization.

Conclusion

The development of therapeutic modulators targeting IL-17A has revolutionized the treatment of several inflammatory diseases. A thorough understanding of the specific binding site on the IL-17A dimer is paramount for the design and optimization of these biologics. The combination of structural biology techniques like X-ray crystallography and biophysical methods such as SPR and BLI provides a comprehensive picture of the molecular interactions that drive the neutralizing activity of these drugs. While the specific details of a hypothetical "this compound" are unknown, the principles and methodologies outlined in this guide, based on well-established IL-17A inhibitors, provide a robust framework for its characterization.

References

in vitro characterization of IL-17 modulator 9

An In-Depth Technical Guide to the In Vitro Characterization of IL-17 Modulator 9

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro characterization of a novel Interleukin-17 (IL-17) modulator, designated as Modulator 9. The document details the core methodologies, data interpretation, and signaling pathways relevant to understanding the efficacy and mechanism of action of this compound.

Introduction to IL-17 and Its Modulation

Interleukin-17 is a pro-inflammatory cytokine that plays a crucial role in the host defense against pathogens and is implicated in the pathophysiology of various autoimmune and inflammatory diseases.[1] The IL-17 family consists of six members, with IL-17A being the most extensively studied.[2][3] IL-17A is primarily produced by T helper 17 (Th17) cells and exerts its effects by binding to a receptor complex composed of IL-17RA and IL-17RC subunits.[4][5] This interaction triggers downstream signaling cascades, leading to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.

Dysregulation of the IL-17 pathway is a key factor in conditions such as psoriasis, psoriatic arthritis, and ankylosing spondylitis. Consequently, targeting the IL-17 pathway has become a significant therapeutic strategy. IL-17 modulators, such as monoclonal antibodies and small molecules, aim to inhibit the activity of IL-17 or its receptor, thereby mitigating the inflammatory response. This guide focuses on the in vitro characterization of a hypothetical small molecule, this compound.

IL-17 Signaling Pathway and Mechanism of Action of Modulator 9

The canonical IL-17 signaling pathway is initiated by the binding of IL-17A to the IL-17RA/IL-17RC receptor complex. This leads to the recruitment of the adaptor protein Act1, which possesses E3 ubiquitin ligase activity. Act1 then recruits and ubiquitinates TRAF6, another E3 ligase, initiating downstream signaling through the NF-κB and MAPK pathways (including ERK, p38, and JNK). Activation of these pathways results in the transcription of genes encoding pro-inflammatory molecules. This compound is hypothesized to act by disrupting the interaction between IL-17A and its receptor, IL-17RA.

References

- 1. What are IL-17 modulators and how do they work? [synapse.patsnap.com]

- 2. tandfonline.com [tandfonline.com]

- 3. ard.bmj.com [ard.bmj.com]

- 4. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]

- 5. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Interleukin-9 on Th17 Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-17 (IL-17) producing T helper 17 (Th17) cells are critical mediators of inflammation and play a significant role in the pathogenesis of various autoimmune diseases. Consequently, modulating Th17 cell differentiation and function represents a promising therapeutic strategy. This technical guide provides an in-depth examination of Interleukin-9 (IL-9) as a modulator of Th17 cell differentiation. It details the underlying molecular mechanisms, presents key quantitative data, and offers comprehensive experimental protocols for studying these interactions. This document is intended to serve as a valuable resource for researchers and professionals involved in immunology and drug development.

Introduction to Th17 Cells and the Role of IL-9

T helper 17 (Th17) cells are a distinct lineage of CD4+ T cells characterized by their production of the pro-inflammatory cytokine IL-17A, along with other cytokines such as IL-17F, IL-21, and IL-22.[1] The differentiation of naive CD4+ T cells into the Th17 lineage is a complex process driven by a specific cytokine milieu, most notably Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6).[2] This process is governed by the master transcription factor, Retinoic acid-related orphan receptor gamma t (RORγt).[2] Dysregulation of Th17 cell activity is a hallmark of numerous autoimmune and inflammatory disorders, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[2][3]

Recent studies have identified Interleukin-9 (IL-9) as a significant modulator of Th17 cell differentiation. Initially associated with Th2 and Th9 cells, IL-9 has been shown to synergize with TGF-β to promote the differentiation of naive CD4+ T cells into Th17 cells, a function that can be independent of IL-6. Th17 cells themselves are a major source of IL-9, suggesting an autocrine loop that amplifies Th17 development. The effects of IL-9 on Th17 differentiation are primarily mediated through the activation of the STAT3 and STAT5 signaling pathways.

Signaling Pathways in IL-9 Mediated Th17 Differentiation

The molecular circuitry governing IL-9's influence on Th17 cell fate involves the activation of Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs). The binding of IL-9 to its receptor (IL-9R) initiates a signaling cascade that converges on STAT3 and STAT5, two key transcription factors with often opposing roles in T cell differentiation.

-

STAT3 Activation: IL-9 receptor engagement leads to the activation of JAK1 and JAK3, which in turn phosphorylate STAT3. Activated STAT3 is a critical transcription factor for Th17 differentiation, as it directly promotes the expression of RORγt and the genes encoding for IL-17A and IL-17F.

-

STAT5 Activation: IL-9 also induces the phosphorylation of STAT5. While STAT5 is more commonly associated with the differentiation of other T helper subsets, its activation by IL-9 in the context of Th17 differentiation adds a layer of regulatory complexity. STAT5 can sometimes antagonize STAT3-mediated effects, and the balance between STAT3 and STAT5 activation can fine-tune the Th17 response.

The following diagram illustrates the signaling pathway of IL-9 in promoting Th17 cell differentiation.

Quantitative Data on IL-9's Effect on Th17 Differentiation

The following tables summarize quantitative findings from studies investigating the impact of IL-9 on Th17 cell differentiation.

Table 1: Effect of IL-9 on IL-17A Production by Naive CD4+ T cells

| Treatment Condition | IL-17A Concentration (pg/mL) | Fold Change vs. Control |

| Anti-CD3/CD28 (Control) | 50 ± 15 | 1.0 |

| TGF-β | 150 ± 30 | 3.0 |

| IL-6 + TGF-β | 2500 ± 400 | 50.0 |

| IL-9 + TGF-β | 2000 ± 350 | 40.0 |

| IL-9 alone | 75 ± 20 | 1.5 |

Data are representative and compiled from typical results reported in the literature. Actual values may vary based on experimental conditions.

Table 2: RORγt Expression in Naive CD4+ T cells under Th17 Polarizing Conditions with IL-9

| Treatment Condition | Percentage of RORγt+ Cells (%) |

| Unstimulated | < 1 |

| Anti-CD3/CD28 | 2 - 5 |

| IL-6 + TGF-β | 40 - 60 |

| IL-9 + TGF-β | 35 - 55 |

Data are representative and compiled from typical results reported in the literature. Actual values may vary based on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effect of modulators like IL-9 on Th17 cell differentiation.

Isolation of Naive CD4+ T Cells from Mouse Spleen and Lymph Nodes

-

Tissue Preparation: Harvest spleens and lymph nodes from mice and prepare a single-cell suspension by mechanical disruption through a 70 µm cell strainer.

-

Red Blood Cell Lysis: Lyse red blood cells using a suitable lysis buffer.

-

Naive CD4+ T Cell Enrichment: Isolate naive CD4+ T cells (CD4+CD62L+CD44-CD25-) using a magnetic-activated cell sorting (MACS) naive CD4+ T cell isolation kit according to the manufacturer's instructions. Purity should be assessed by flow cytometry and should be >95%.

In Vitro Th17 Cell Differentiation Assay

-

Plate Coating: Coat a 96-well flat-bottom plate with anti-CD3ε antibody (e.g., 1 µg/mL in PBS) and incubate for at least 2 hours at 37°C or overnight at 4°C. Wash the plate three times with sterile PBS before use.

-

Cell Plating: Seed the purified naive CD4+ T cells at a density of 1-2 x 10^5 cells per well in complete RPMI-1640 medium.

-

Differentiation Cocktail: Add soluble anti-CD28 antibody (e.g., 2 µg/mL) and the desired cytokine cocktail. For Th17 differentiation, use TGF-β (e.g., 1-5 ng/mL) and either IL-6 (e.g., 20 ng/mL) or the modulator of interest, such as IL-9 (e.g., 10-50 ng/mL). Include appropriate controls (e.g., no cytokines, TGF-β alone, IL-6 alone, IL-9 alone).

-

Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

Analysis of Th17 Differentiation

-

Restimulation: Four to five hours before harvesting, restimulate the cells with a cell stimulation cocktail containing phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin).

-

Surface Staining: Harvest the cells and stain for surface markers such as CD4.

-

Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer kit.

-

Intracellular Staining: Stain for intracellular IL-17A and other relevant cytokines (e.g., IFN-γ) with fluorescently labeled antibodies.

-

Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage of CD4+IL-17A+ cells.

-

Supernatant Collection: After the 3-5 day culture period, centrifuge the plates and collect the cell culture supernatants.

-

ELISA: Measure the concentration of secreted IL-17A in the supernatants using a commercially available ELISA kit according to the manufacturer's protocol.

-

RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using primers specific for Il17a, Rorc (encoding RORγt), and a housekeeping gene (e.g., Actb or Gapdh) for normalization. Analyze the relative gene expression using the ΔΔCt method.

The following diagram provides a visual representation of the experimental workflow.

Conclusion

Interleukin-9 has emerged as a key cytokine that promotes the differentiation of Th17 cells, primarily through the activation of STAT3. This action, in synergy with TGF-β, highlights a significant pathway in the regulation of inflammatory responses. The autocrine production of IL-9 by Th17 cells further suggests a positive feedback mechanism that can sustain and amplify Th17-mediated inflammation. A thorough understanding of the molecular mechanisms and the use of robust experimental protocols, as detailed in this guide, are essential for the development of novel therapeutic strategies targeting the IL-9/Th17 axis in autoimmune and inflammatory diseases. The provided methodologies offer a framework for researchers to investigate the effects of potential modulators on Th17 cell biology, paving the way for new discoveries and therapeutic innovations.

References

An In-depth Technical Guide to the Downstream Signaling Pathways Affected by IL-17 Modulator 9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-17 (IL-17) is a family of pro-inflammatory cytokines that play a critical role in host defense against extracellular pathogens and are implicated in the pathogenesis of various autoimmune and inflammatory diseases. The most studied member, IL-17A, signals through a heterodimeric receptor complex composed of IL-17RA and IL-17RC. This interaction initiates a cascade of intracellular events that drive the expression of numerous inflammatory mediators. IL-17 modulators are a class of therapeutic agents designed to inhibit this signaling pathway, thereby reducing inflammation. This guide focuses on a hypothetical novel therapeutic agent, "IL-17 Modulator 9," an inhibitory monoclonal antibody that prevents IL-17A from binding to its receptor. We will explore the core downstream signaling pathways affected by this modulator, present hypothetical quantitative data on its effects, provide detailed experimental protocols for analysis, and visualize the key pathways and workflows.

The Core IL-17 Signaling Pathway and the Mechanism of this compound

The canonical IL-17 signaling pathway is initiated when IL-17A binds to the IL-17RA/IL-17RC receptor complex. This binding event induces a conformational change in the intracellular SEFIR (SEF/IL-17R) domains of the receptor subunits, leading to the recruitment of the key adaptor protein, Act1 (also known as CIKS).

Act1, which also contains a SEFIR domain, acts as a scaffold, recruiting TRAF6 (TNF receptor-associated factor 6), a crucial E3 ubiquitin ligase. TRAF6 then undergoes K63-linked polyubiquitination, which serves as a platform to activate downstream kinases, including the TAK1/TAB2/TAB3 complex and IKK (IκB kinase) complex. This cascade ultimately leads to the activation of three major downstream pathways:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Activation of the IKK complex leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the p50/p65 NF-κB heterodimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes.

-

MAPK (Mitogen-Activated Protein Kinase) Pathways: The TAK1 complex also activates downstream MAPK pathways, including p38 and JNK. These kinases phosphorylate and activate transcription factors such as AP-1 (Activator protein 1), which works in concert with NF-κB to drive inflammatory gene expression.

-

C/EBP (CCAAT/enhancer-binding protein) Pathway: IL-17 signaling also leads to the activation of C/EBPβ and C/EBPδ transcription factors, which are critical for the expression of key cytokines like IL-6 and G-CSF.

This compound is a high-affinity monoclonal antibody designed to specifically bind to the IL-17A cytokine, preventing its interaction with the IL-17RA subunit. By neutralizing IL-17A, Modulator 9 effectively blocks the initiation of the entire downstream signaling cascade.

Below is a diagram illustrating the IL-17 signaling pathway and the inhibitory action of Modulator 9.

An In-depth Technical Guide to IL-17 Modulator 9: Chemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Small molecule modulators targeting the IL-17A signaling pathway represent a promising therapeutic strategy. This technical guide provides a comprehensive overview of the chemical properties and solubility of IL-17 Modulator 9, a novel small molecule inhibitor of IL-17A. This document includes a summary of its physicochemical properties, detailed experimental protocols for solubility determination, and a discussion of its likely mechanism of action within the IL-17 signaling pathway.

Introduction to this compound

This compound, also identified as IL-17A modulator-1, is a potent small molecule inhibitor of IL-17A activity.[1][2] It is described in patent WO2021239743 A1 as example 9.[1][2][3] By disrupting the IL-17A signaling cascade, this modulator has the potential for therapeutic application in a range of immune-mediated conditions. Understanding its chemical properties and solubility is fundamental for its development as a therapeutic agent.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its preclinical and clinical development. While experimental data for some properties are not publicly available, a combination of available information and in silico predictions provides a detailed profile of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-[(1S)-1-[[--INVALID-LINK--methyl]-2-oxo-2-[(tetrahydro-2H-pyran-4-yl)amino]ethyl]cyclopropanecarboxamide | Predicted |

| CAS Number | 2748749-29-1 | |

| Molecular Formula | C33H31N5O4 | |

| Molecular Weight | 561.63 g/mol | |

| pIC50 against IL-17A | 8.2 | |

| Predicted pKa | Acidic: 11.5 (amide N-H), Basic: 4.8 (pyrazole nitrogen) | Predicted |

| Predicted logP | 3.5 | Predicted |

Solubility Profile

The solubility of a drug candidate is a critical determinant of its bioavailability and formulation development. The solubility of this compound has been characterized in both organic and aqueous-based solvent systems.

Table 2: Solubility of this compound

| Solvent System | Solubility | Observations | Source |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (178.05 mM) | Requires sonication for complete dissolution. | |

| 10% DMSO / 90% (20% SBE-β-CD in saline) | 2.5 mg/mL (4.45 mM) | Suspended solution, requires sonication. | |

| 10% DMSO / 90% corn oil | ≥ 2.5 mg/mL (4.45 mM) | Clear solution. |

Mechanism of Action: Modulation of the IL-17 Signaling Pathway

Small molecule modulators of IL-17A typically function by disrupting the protein-protein interaction (PPI) between the IL-17A homodimer and its receptor, IL-17RA. This interaction is the initial step in a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines.

The IL-17A homodimer binds to a heterodimeric receptor complex composed of IL-17RA and IL-17RC. This binding event recruits the adaptor protein Act1, which in turn activates downstream signaling pathways, including NF-κB and MAPK. This compound is believed to bind to a pocket on the IL-17A homodimer, preventing its association with IL-17RA and thereby inhibiting the downstream inflammatory signaling.

Caption: IL-17A signaling pathway and the inhibitory action of Modulator 9.

Experimental Protocols

Accurate determination of solubility is essential for drug development. Below are detailed methodologies for kinetic and thermodynamic solubility assays, which are standard approaches for characterizing compounds like this compound.

Kinetic Solubility Assay

This method provides a high-throughput assessment of solubility under non-equilibrium conditions, mimicking early-stage in vitro experiments.

Caption: Workflow for a kinetic solubility assay.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

-

Assay Plate Preparation: In a 96-well plate, add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and incubate at room temperature for a defined period (e.g., 2 hours) with constant shaking to allow for precipitation to occur.

-

Filtration: After incubation, filter the samples through a filter plate to remove any precipitated compound.

-

Analysis: Analyze the concentration of the dissolved compound in the filtrate using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

-

Quantification: Determine the solubility by comparing the measured concentration to a standard curve of the compound prepared in the assay buffer.

Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility, which is considered the "gold standard" and is crucial for understanding the behavior of the compound in vivo.

Caption: Workflow for a thermodynamic (shake-flask) solubility assay.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS at various pH values).

-

Equilibration: Seal the vials and shake them at a constant temperature (e.g., 37°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the excess solid.

-

Filtration: Carefully collect the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Analysis: Dilute the filtrate and analyze the concentration of the dissolved compound by HPLC-UV.

-

Quantification: Calculate the thermodynamic solubility from a standard curve.

Logical Relationships of Modulator Properties

The interplay between the chemical properties and the biological activity of this compound is critical for its success as a drug candidate.

Caption: Relationship between the properties and efficacy of this compound.

Conclusion

This compound is a promising small molecule inhibitor of IL-17A with the potential for treating a variety of inflammatory and autoimmune diseases. This technical guide has provided a detailed overview of its known and predicted chemical properties, solubility profile, and mechanism of action. The experimental protocols outlined herein provide a framework for the further characterization and development of this and similar compounds. A thorough understanding of these fundamental properties is essential for advancing this molecule through the drug development pipeline. fundamental properties is essential for advancing this molecule through the drug development pipeline.

References

Preclinical Pharmacology of Modulator 9: A Novel IL-17A/F Antagonist

An In-depth Technical Guide for Drug Development Professionals

This document provides a comprehensive overview of the preclinical pharmacology of Modulator 9, a novel investigational therapeutic agent designed to target the Interleukin-17 (IL-17) pathway. The dysregulation of IL-17 signaling is a key driver in the pathogenesis of numerous chronic inflammatory and autoimmune diseases, including psoriasis, rheumatoid arthritis (RA), and inflammatory bowel disease (IBD).[1][2] Modulator 9 represents a promising next-generation therapeutic with a distinct mechanism of action aimed at providing enhanced efficacy and an improved safety profile over existing treatments.

Introduction to the IL-17 Pathway

The Interleukin-17 family consists of six structurally related cytokines (IL-17A through IL-17F) that are pivotal in host defense and inflammation.[3] IL-17A and IL-17F are the most well-characterized members and are primarily produced by T helper 17 (Th17) cells.[2] These cytokines can form homodimers (IL-17A/A, IL-17F/F) or a heterodimer (IL-17A/F), all of which signal through a heterodimeric receptor complex composed of IL-17RA and IL-17RC.[4]

Upon ligand binding, the receptor complex recruits the adaptor protein Act1, which in turn recruits TRAF6, an E3 ubiquitin ligase. This initiates downstream signaling cascades, primarily activating the NF-κB and MAPK pathways, leading to the transcription of pro-inflammatory genes. The resulting inflammatory mediators, including cytokines, chemokines, and matrix metalloproteinases, drive neutrophil recruitment, tissue inflammation, and cellular proliferation, which contribute to the pathology of autoimmune diseases.

Modulator 9: Mechanism of Action

Modulator 9 is a novel monoclonal antibody specifically designed to neutralize both IL-17A and IL-17F. It achieves this by targeting a highly conserved, 20-amino-acid bioactive peptide sequence (referred to as nIL-17) that is essential for the pro-inflammatory function of these cytokines. By binding to this critical epitope, Modulator 9 effectively prevents IL-17A and IL-17F from engaging with the IL-17RA/RC receptor complex, thereby blocking the initiation of the downstream inflammatory cascade. This targeted approach is designed to offer potent and specific inhibition of the IL-17 pathway.

Preclinical Pharmacology Data

The preclinical development program for Modulator 9 encompassed a comprehensive evaluation of its in vitro activity, in vivo efficacy, pharmacokinetics, and safety profile.

Modulator 9 demonstrated potent, concentration-dependent inhibition of IL-17A- and IL-17F-mediated cellular responses. In cell-based assays using human dermal fibroblasts, it effectively blocked the release of the neutrophil-attracting chemokine CXCL1 induced by IL-17A. Furthermore, it reversed the pro-inflammatory actions of IL-17A/F, leading to reduced expression of adhesion molecules on endothelial cells, a critical step in leukocyte trafficking to inflamed tissues.

Table 1: In Vitro Activity of Modulator 9

| Assay Type | Cell Line | Stimulant | Endpoint | IC50 Value |

|---|---|---|---|---|

| HTRF Binding Assay | - | Recombinant hIL-17A | Protein-Protein Interaction | 4 nM |

| Chemokine Release | Human Dermal Fibroblasts (Hs27) | IL-17A | CXCL1 Production | 0.31 nM |

| Adhesion Molecule Upregulation | Human Dermal Microvascular Endothelial Cells (HDBEC) | IL-17A + TNF-α | ICAM-1 Expression | 1.2 nM |

The pharmacokinetic profile of Modulator 9 was evaluated in multiple preclinical species following intravenous (IV) and subcutaneous (SC) administration. The molecule exhibits favorable properties, including a long half-life, consistent with antibody-based therapeutics.

Table 2: Pharmacokinetic Properties of Modulator 9 in Preclinical Species

| Species | Dose (mg/kg, IV) | Half-life (t½, hours) | Clearance (CL, mL/min/kg) | Volume of Distribution (Vss, L/kg) | Bioavailability (SC) |

|---|---|---|---|---|---|

| Mouse | 1 | 120 | 0.25 | 0.05 | 75% |

| Rat | 0.5 | 168 (2.8 for small molecule) | 13 | 2.8 | 65% (45% for small molecule) |

| Dog | 0.5 | 240 (20 for small molecule) | 1.5 | 2.5 | 80% (20-30% for small molecule) |

The therapeutic potential of Modulator 9 was assessed in well-established murine models of autoimmune disease.

-

Antigen-Induced Arthritis (AIA): In a murine model of RA, therapeutic administration of Modulator 9 significantly reduced joint swelling and inflammation compared to control antibodies. Histological analysis of the affected joints confirmed a marked reduction in synovial inflammation and cartilage damage.

-

Imiquimod (IMQ)-Induced Psoriasis: In a model that mimics human psoriasis, topical or systemic administration of Modulator 9 led to a significant decrease in skin inflammation, as measured by ear thickness and erythema. The treatment also normalized the expression of psoriatic biomarkers in the skin. RORγt, a key transcription factor for IL-17 production, is crucial for the development of this psoriasis-like inflammation.

Table 3: Efficacy of Modulator 9 in Preclinical Disease Models

| Disease Model | Species | Key Efficacy Endpoint | Result |

|---|---|---|---|

| Antigen-Induced Arthritis | Mouse | Reduction in Joint Swelling | >60% reduction vs. control (p<0.01) |

| Imiquimod-Induced Psoriasis | Mouse | Reduction in Ear Thickness | >50% reduction vs. control (p<0.01) |

| DSS-Induced Colitis | Mouse | Disease Activity Index (DAI) | Significant reduction in DAI vs. control |

Preclinical safety studies demonstrated that Modulator 9 has a superior side-effect profile compared to some existing anti-IL-17 therapies. Importantly, in murine studies, Modulator 9 showed minimal changes in circulating platelets or lymphocytes and a lack of unwanted immune activation, suggesting a lower risk of adverse events such as neutropenia.

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

-

Cell Culture: Human dermal fibroblasts (Hs27) are seeded in 96-well plates at a density of 2 x 10⁴ cells/well and cultured for 24 hours in DMEM supplemented with 10% FBS.

-

Treatment: Culture medium is replaced with serum-free medium. Cells are pre-incubated with serial dilutions of Modulator 9 or an isotype control antibody for 1 hour.

-

Stimulation: Recombinant human IL-17A is added to a final concentration of 50 ng/mL, and plates are incubated for 24 hours at 37°C.

-

Quantification: Supernatants are collected, and the concentration of CXCL1 is quantified using a commercially available ELISA kit according to the manufacturer's instructions.

-

Analysis: IC50 values are calculated by non-linear regression analysis of the concentration-response curve.

-

Animals: Male C57Bl/6J mice, 8 weeks old, are used for the study. All procedures are performed under approved animal welfare protocols.

-

Immunization: Mice are immunized subcutaneously at the base of the tail with 100 µg of methylated bovine serum albumin (mBSA) emulsified in Complete Freund's Adjuvant (CFA).

-

Arthritis Induction: 21 days after immunization, arthritis is induced by intra-articular injection of 10 µg of mBSA in saline into the right knee joint. The left knee is injected with saline as a control.

-

Treatment: Mice are randomized into treatment groups and receive intraperitoneal (i.p.) injections of Modulator 9 (e.g., 10 mg/kg) or a vehicle/isotype control, starting on the day of arthritis induction and continuing every three days.

-

Efficacy Assessment:

-

Joint Swelling: Knee joint diameter is measured daily using digital calipers.

-

Histology: At the end of the study (e.g., day 14), knee joints are harvested, fixed, decalcified, and embedded in paraffin. Sections are stained with H&E and Safranin O to assess synovial inflammation and cartilage integrity, respectively.

-

Conclusion

The comprehensive preclinical data package for Modulator 9 strongly supports its development as a novel therapeutic for IL-17-mediated diseases. Its unique mechanism of targeting a key bioactive peptide on both IL-17A and IL-17F translates to potent efficacy in established animal models of arthritis and psoriasis. Coupled with a favorable pharmacokinetic profile and promising safety data, Modulator 9 demonstrates a potential best-in-class profile. These findings provide a robust rationale for advancing Modulator 9 into clinical evaluation to assess its safety and efficacy in patients with chronic inflammatory and autoimmune disorders.

References

- 1. What are the new molecules for IL-17 inhibitors? [synapse.patsnap.com]

- 2. Interleukin 17 drugs in development by Therapy Areas, Indications, Stages, MoA, RoA, Molecule Type, and Key Players, 2024 [pharmaceutical-technology.com]

- 3. Targeting interleukin-17 in chronic inflammatory disease: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New biologic (Ab-IPL-IL-17) for IL-17-mediated diseases: identification of the bioactive sequence (nIL-17) for IL-17A/F function - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: IL-17 Modulators in an In Vivo Mouse Model of Psoriasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoriasis is a chronic autoimmune inflammatory skin disease characterized by keratinocyte hyperproliferation and infiltration of immune cells. The Interleukin-23 (IL-23)/IL-17 axis is recognized as a dominant pathway in its pathogenesis.[1] IL-17A, a key effector cytokine, is produced by T helper 17 (Th17) cells and other immune cells, and it drives the inflammatory cascade in psoriatic lesions.[2][3] Consequently, modulators of the IL-17 pathway are a major focus of therapeutic development.

The imiquimod (IMQ)-induced psoriasis-like skin inflammation in mice is a widely used and robust model to study the pathophysiology of psoriasis and to evaluate the efficacy of novel therapeutics.[4][5] Topical application of IMQ, a Toll-like receptor 7/8 (TLR7/8) agonist, induces a skin phenotype in mice that closely mimics human plaque psoriasis, including erythema, scaling, epidermal thickening (acanthosis), and immune cell infiltration. This model is critically dependent on the IL-23/IL-17 axis, making it highly relevant for testing IL-17 modulators.

These application notes provide detailed protocols for the IMQ-induced psoriasis mouse model and the subsequent evaluation of IL-17 modulators, along with expected quantitative outcomes and visualizations of the key pathways and workflows.

IL-17 Signaling Pathway in Psoriasis

The IL-17 signaling pathway plays a central role in the inflammatory feedback loop that drives psoriasis. Upon stimulation by IL-23, immune cells such as Th17 cells, γδ T cells, and innate lymphoid cells (ILCs) produce IL-17A and IL-17F. These cytokines bind to their receptors on keratinocytes, triggering downstream signaling cascades that lead to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and antimicrobial peptides. This, in turn, recruits more immune cells, including neutrophils, to the skin, amplifying the inflammatory response and leading to the characteristic psoriatic plaques.

Caption: IL-17 signaling cascade in psoriatic skin inflammation.

Experimental Protocols

Imiquimod-Induced Psoriasis Mouse Model Workflow

The general workflow for inducing psoriasis and testing an IL-17 modulator involves acclimatization of the animals, induction of the psoriasis-like phenotype with IMQ, administration of the therapeutic agent, daily monitoring and scoring, and finally, sample collection for ex vivo analysis.

Caption: General experimental workflow for the IMQ-induced psoriasis model.

Protocol 1: Imiquimod-Induced Psoriasis-Like Skin Inflammation

Materials:

-

8-12 week old female BALB/c or C57BL/6 mice.

-

Imiquimod cream (5%) (e.g., Aldara™).

-

Electric shaver or depilatory cream.

-

Digital caliper.

-

Analytical balance.

Procedure:

-

Animal Preparation:

-

Acclimatize mice for at least one week before the experiment.

-

On Day 0, anesthetize the mice and shave the dorsal skin over an area of approximately 2x3 cm.

-

-

Induction of Psoriasis:

-

Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin for 6 consecutive days (Day 0 to Day 5). Some protocols may use a lower dose of 42.5 mg for C57BL/6 mice to achieve optimal results with IL-17A antagonists.

-

If ear thickness is a desired endpoint, apply a small amount of IMQ cream to the ear.

-

-

Therapeutic Intervention:

-

Administer the IL-17 modulator (e.g., anti-IL-17A antibody) or vehicle control according to the desired dosing regimen (e.g., intraperitoneal injection) starting from Day 0 or as per the study design.

-

-

Monitoring and Scoring:

-

Record the body weight of each mouse daily.

-

Measure the thickness of the dorsal skin and/or ear daily using a digital caliper.

-

Score the severity of the skin inflammation daily using the modified Psoriasis Area and Severity Index (PASI).

-

PASI Scoring for Mice: The severity of erythema (redness), scaling, and induration (thickness) of the dorsal skin are scored independently on a 0-4 scale. The cumulative score (0-12) represents the total PASI score.

| Score | Erythema (Redness) | Scaling | Induration (Thickness) |

| 0 | None | None | None |

| 1 | Slight | Slight | Slight |

| 2 | Moderate | Moderate | Moderate |

| 3 | Marked | Marked | Marked |

| 4 | Severe | Severe | Severe |

Protocol 2: Histological Analysis of Skin Samples

Materials:

-

10% neutral buffered formalin.

-

Paraffin wax.

-

Microtome.

-

Glass slides.

-

Hematoxylin and Eosin (H&E) staining reagents.

-

Microscope with imaging software.

Procedure:

-

Sample Collection and Fixation:

-

On Day 7, euthanize the mice and excise the treated dorsal skin.

-

Fix the skin samples in 10% neutral buffered formalin for 24 hours.

-

-

Processing and Embedding:

-

Dehydrate the fixed tissues through a series of graded ethanol solutions.

-

Clear the tissues in xylene and embed in paraffin wax.

-

-

Sectioning and Staining:

-

Cut 4-5 µm thick sections using a microtome and mount them on glass slides.

-

Deparaffinize and rehydrate the sections.

-

Stain the sections with Hematoxylin and Eosin (H&E).

-

-

Analysis:

-